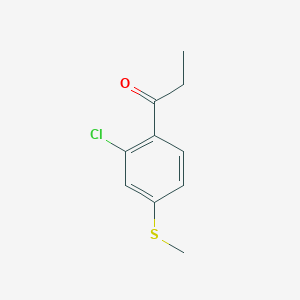

1-(2-Chloro-4-(methylthio)phenyl)propan-1-one

描述

1-(2-Chloro-4-(methylthio)phenyl)propan-1-one (CAS: 1803760-91-9) is an aromatic ketone with the molecular formula C₁₀H₁₁ClOS and a molar mass of 214.71 g/mol. Its structure features a propan-1-one backbone substituted at the para position with a methylthio (-SCH₃) group and at the ortho position with a chlorine atom. Predicted physical properties include a density of 1.20±0.1 g/cm³ and a boiling point of 301.6±32.0 °C .

属性

分子式 |

C10H11ClOS |

|---|---|

分子量 |

214.71 g/mol |

IUPAC 名称 |

1-(2-chloro-4-methylsulfanylphenyl)propan-1-one |

InChI |

InChI=1S/C10H11ClOS/c1-3-10(12)8-5-4-7(13-2)6-9(8)11/h4-6H,3H2,1-2H3 |

InChI 键 |

DEVWQFUGDCTNLO-UHFFFAOYSA-N |

规范 SMILES |

CCC(=O)C1=C(C=C(C=C1)SC)Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-4-(methylthio)phenyl)propan-1-one typically involves the chlorination of 4-(methylthio)acetophenone followed by a Friedel-Crafts acylation reaction. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the acylation is carried out in the presence of a Lewis acid catalyst like aluminum chloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

化学反应分析

Types of Reactions

1-(2-Chloro-4-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols, in the presence of a base or catalyst.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

1-(2-Chloro-4-(methylthio)phenyl)propan-1-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-(2-Chloro-4-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

相似化合物的比较

Structural Analogues and Their Properties

The following compounds share structural motifs with 1-(2-Chloro-4-(methylthio)phenyl)propan-1-one , differing in substituents or backbone modifications:

Physicochemical and Reactivity Comparisons

- Lipophilicity : The methylthio group in the parent compound contributes to higher lipophilicity compared to analogues with methoxy (-OCH₃) or hydroxyl (-OH) groups (e.g., ). This property may enhance membrane permeability in bioactive applications .

- Reactivity :

- The α,β-unsaturated ketone in 3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one () facilitates conjugate addition reactions, unlike the saturated ketone backbone of the parent compound .

- The hydrazinylidene moiety in 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one () enables chelation with metal ions, a feature absent in the parent compound .

- Thermal Stability : The parent compound’s predicted boiling point (~301.6°C) is lower than dichlorophenyl derivatives (e.g., ), likely due to reduced halogen content and molecular weight .

Crystallographic and Analytical Data

- Crystallography : The hydrazinylidene compound () and dichlorophenyl derivative () were characterized via single-crystal X-ray diffraction using SHELX software, confirming planar geometries and intermolecular interactions . In contrast, the parent compound lacks experimental crystallographic data, relying on predicted properties .

- Spectroscopy : NMR data for triazole derivatives () and α,β-unsaturated ketones () provide benchmarks for comparing electronic environments of analogous compounds .

生物活性

1-(2-Chloro-4-(methylthio)phenyl)propan-1-one is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, has been investigated for various pharmacological properties, including enzyme inhibition and interactions with biological targets.

Chemical Structure and Properties

The molecular formula of 1-(2-Chloro-4-(methylthio)phenyl)propan-1-one is , with a molecular weight of approximately 214.71 g/mol. The compound contains a chloro group, a methylthio group, and a propanone moiety attached to a phenyl ring, which contributes to its distinctive chemical behavior.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 214.71 g/mol |

| IUPAC Name | 1-(2-Chloro-4-(methylthio)phenyl)propan-1-one |

Research indicates that 1-(2-Chloro-4-(methylthio)phenyl)propan-1-one may function as an enzyme inhibitor , potentially interacting with active sites through hydrogen bonding, hydrophobic interactions, or covalent bonding. These interactions are crucial for modulating various biological pathways relevant to disease processes.

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds similar to 1-(2-Chloro-4-(methylthio)phenyl)propan-1-one. For instance, chlorpromazine analogues have shown significant pro-apoptotic activity in cancer cell lines such as A549 and HCT-116. These compounds induce apoptosis or necrosis through mechanisms involving cell cycle arrest and modulation of key signaling pathways .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes that play roles in cancer progression. For instance, its structural similarities to known inhibitors suggest that it may also exhibit inhibitory effects on enzymes like carbonic anhydrase and receptor tyrosine kinases .

Case Studies

Case Study 1: Cytotoxicity Assessment

A study assessed the cytotoxic effects of various analogues of 1-(2-Chloro-4-(methylthio)phenyl)propan-1-one on cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation, with IC50 values ranging from 0.34 µM to 20.39 µM across different cell lines .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action involving enzyme inhibition and apoptosis induction. The study revealed that compounds structurally related to 1-(2-Chloro-4-(methylthio)phenyl)propan-1-one could induce G0/G1 phase arrest in A549 cells while promoting late apoptosis .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1-(2-Chloro-4-(methylthio)phenyl)propan-1-one, a comparison with similar compounds is essential:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(2-Chloro-3-(methylthio)phenyl)propan-1-one | Different chloro position on the phenyl ring | |

| 2-Methyl-4’-(methylthio)-2-Morpholinopropiophenone | Contains a morpholine ring | |

| 1-Chloro-1-(3-Iodo-2-(methylthio)phenyl)propan-2-one | Iodine substitution increases reactivity |

The structural variations among these compounds influence their biological activities and potential applications in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。